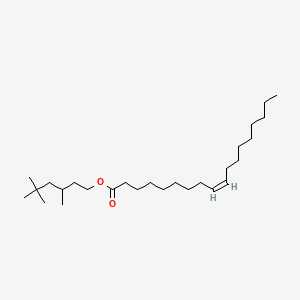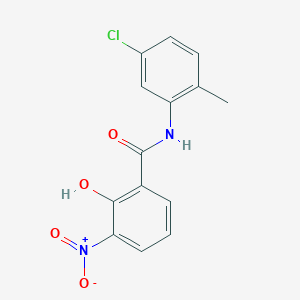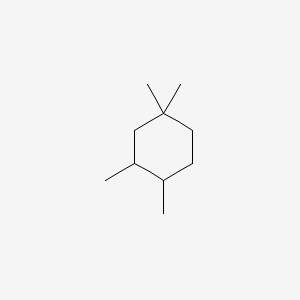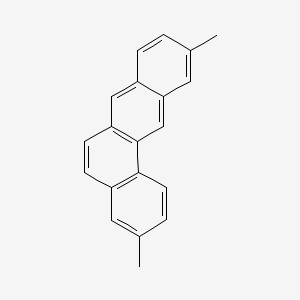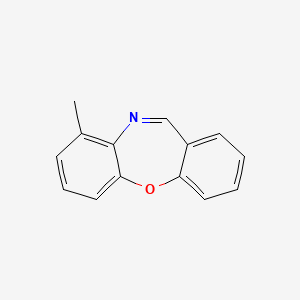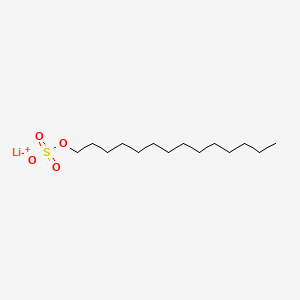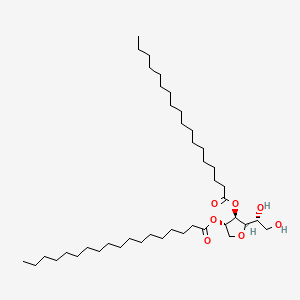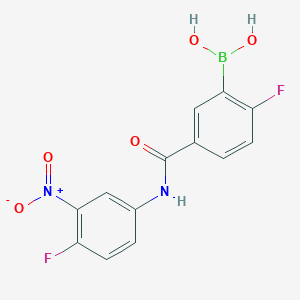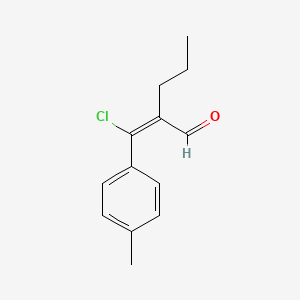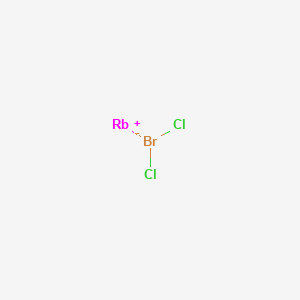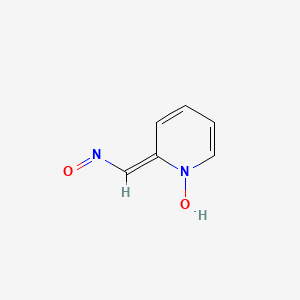
Picolinaldehyde, oxime, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinaldehyde, oxime, 1-oxide is a chemical compound that belongs to the class of oxime derivatives Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond this compound is specifically derived from picolinaldehyde, which is a pyridine-2-carboxaldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Picolinaldehyde, oxime, 1-oxide can be synthesized through the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the condensation of the aldehyde group with hydroxylamine to form the oxime, followed by oxidation to yield the 1-oxide derivative. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Picolinaldehyde, oxime, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrile oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and substituted oxime derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Picolinaldehyde, oxime, 1-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of picolinaldehyde, oxime, 1-oxide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Picolinaldehyde, oxime, 1-oxide can be compared with other oxime derivatives such as:
Nicotinaldehyde oxime: Derived from nicotinaldehyde, it has similar structural properties but different reactivity and applications.
Isonicotinaldehyde oxime: Derived from isonicotinaldehyde, it is used in different chemical and biological contexts.
Benzaldehyde oxime: A simpler oxime derivative with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
698-21-5 |
|---|---|
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
(2E)-1-hydroxy-2-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-6-3-1-2-4-8(6)10/h1-5,10H/b6-5+ |
InChI-Schlüssel |
GEHOJNIWJDMRKK-AATRIKPKSA-N |
Isomerische SMILES |
C1=C/C(=C\N=O)/N(C=C1)O |
Kanonische SMILES |
C1=CC(=CN=O)N(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


